11-Epicortisol

Vue d'ensemble

Description

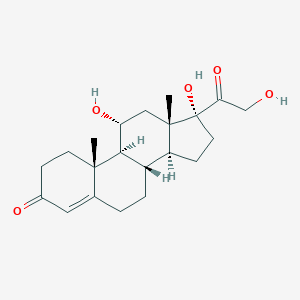

11-Epicortisol (CAS 566-35-8) is a stereoisomer of cortisol (hydrocortisone), differing in the configuration of the hydroxyl group at position 11 of the steroid nucleus. While cortisol has an 11β-hydroxyl group, this compound features an 11α-hydroxyl group . Its systematic name is pregn-4-ene-11α,17α,21-triol-3,20-dione, with a molecular formula of C₂₁H₃₀O₅ and a molecular weight of 362.46 . Physicochemical properties include a density of 1.28 g/cm³, a melting point of 217–219°C (with partial decomposition), and solubility in polar solvents like ethanol and methanol .

Structurally, this inversion at C11 significantly alters its biological activity compared to cortisol, particularly in glucocorticoid receptor (GR) interactions and feedback mechanisms .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 11-Epicortisol involves multiple steps, starting from precursor steroids. One common synthetic route includes the hydroxylation of pregnane derivatives at specific positions to introduce the necessary hydroxyl groups. The reaction conditions often involve the use of oxidizing agents and catalysts to achieve the desired hydroxylation.

Industrial Production Methods

Industrial production of this compound typically involves microbial transformation processes. Specific microorganisms are used to hydroxylate precursor steroids, producing this compound as a metabolite. This method is preferred due to its efficiency and cost-effectiveness in large-scale production .

Analyse Des Réactions Chimiques

Oxidation Reactions

11-Epicortisol undergoes oxidation primarily at hydroxyl and ketone groups:

Reduction Reactions

Reduction pathways focus on ketone groups and double bonds:

Substitution Reactions

Functional group replacements are critical for derivative synthesis:

Enzyme-Catalyzed Reactions

This compound interacts with steroid-modifying enzymes:

11β-Hydroxysteroid Dehydrogenase (11β-HSD)

-

11β-HSD1 : Catalyzes oxidation of this compound to cortisone with low efficiency () compared to cortisol () .

-

11β-HSD2 : Minimal activity due to stereochemical incompatibility .

Hydroxylase Systems

-

Microbial hydroxylation by Rhizopus arrhizus introduces β-OH groups at C-11 in progesterone, a precursor route .

Synthetic Routes

Industrial production relies on microbial and chemical methods:

Degradation Pathways

Stability studies reveal:

-

Photodegradation : UV exposure causes C-17 side-chain cleavage, forming 11α-hydroxyandrostenedione .

-

Thermal Degradation : Δ⁴-diene isomerization to Δ¹⁴ derivatives at >100°C .

Key Research Findings

-

Competitive Inhibition : this compound binds glucocorticoid receptors with 1/100th the affinity of cortisol, making it a partial antagonist .

-

Feedback Regulation : Prevents delayed glucocorticoid feedback by competing with corticosterone in hypothalamic cytosolic binding () .

-

Metabolic Stability : Half-life of 2.3 hours in hepatic microsomes vs. 1.8 hours for cortisol .

Applications De Recherche Scientifique

Chemical Applications

Intermediate in Synthesis

11-Epicortisol serves as an important intermediate in the synthesis of corticosteroids. Its structural similarity to cortisol allows it to be utilized in the production of other steroid compounds through various synthetic routes. The hydroxylation of pregnane derivatives is a common method employed to produce this compound, which can then be further modified to create other corticosteroids.

Biological Applications

Metabolic Pathways

Research has indicated that this compound plays a role in metabolic pathways, particularly concerning glucocorticoid receptor interactions. It has been shown to bind to glucocorticoid receptors with lower affinity compared to cortisol, making it a valuable tool for studying receptor dynamics and the development of selective glucocorticoid receptor modulators .

Cellular Effects

In cellular studies, this compound influences gene expression and cellular metabolism by modulating signaling pathways. For instance, it has been shown to affect DNA and RNA synthesis in human adrenocorticotropic hormone-secreting pituitary tumor cells . This characteristic may be leveraged in cancer research, particularly in understanding tumor growth dynamics.

Medical Applications

Therapeutic Investigations

The compound is being investigated for its potential therapeutic effects. Its ability to interact with glucocorticoid receptors suggests possible applications in treating conditions related to glucocorticoid dysregulation, such as Cushing's disease and cognitive dysfunction associated with aging .

Biomarker Potential

this compound may serve as a biomarker for certain diseases due to its relationship with cortisol metabolism and its effects on cellular processes. Studies have explored its role in age-associated cognitive decline and metabolic disorders like type 2 diabetes mellitus .

Industrial Applications

Pharmaceutical Production

In the pharmaceutical industry, this compound is utilized as a reference standard in analytical chemistry. Its presence aids in the quality control and validation of steroid-related products. Additionally, its role as an intermediate compound facilitates the large-scale production of corticosteroids through microbial transformation processes.

Case Study: Cognitive Function and 11β-HSD1 Inhibitors

A study investigated the role of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) in cognitive function among aged mice. The administration of selective inhibitors improved cognitive performance, suggesting that modulation of glucocorticoid action through compounds like this compound could have therapeutic implications for age-related cognitive decline .

Case Study: Tumor Growth Dynamics

Research on the effects of cortisol and this compound on DNA synthesis in pituitary tumors revealed that while cortisol suppressed RNA synthesis, this compound had a stimulatory effect on DNA synthesis. This finding indicates that this compound may play a unique role in tumor biology and could be explored further for therapeutic strategies against pituitary tumors .

Mécanisme D'action

The mechanism of action of 11-Epicortisol involves its interaction with specific molecular targets, such as glucocorticoid receptors. Upon binding to these receptors, this compound modulates gene expression, leading to various downstream effects. These effects include anti-inflammatory responses, regulation of metabolism, and modulation of immune function .

Comparaison Avec Des Composés Similaires

Structural Comparison with Similar Compounds

11-Epicortisol shares structural homology with natural and synthetic corticosteroids. Key analogs include:

Glucocorticoid Receptor Binding and Transcriptional Activity

- Cortisol : Binds strongly to GR (Kd ~2–8 nM), activating anti-inflammatory and metabolic pathways .

- This compound : Exhibits negligible GR binding (evidenced by competitive assays ) and fails to inhibit macrophage elastase/collagenase secretion, unlike cortisol .

- 9α-Fluorocortisol : Synthetic derivative with 10-fold higher GR activity than cortisol due to 9α-fluorine enhancing receptor binding .

Feedback Regulation of ACTH Secretion

- Fast Feedback Mechanism :

- Delayed Feedback Mechanism :

Metabolic and Enzymatic Effects

- Cortisol : Increases hepatic glutamic-pyruvic transaminase activity 2–5-fold .

- This compound : Biologically inert in this context, highlighting its lack of glucocorticoid efficacy .

Research Findings and Contradictions

- Contradictory Fast Feedback Activity: While this compound is inactive in GR-mediated transcriptional assays , it suppresses ACTH in fast feedback models . This discrepancy may arise from distinct receptor conformations or non-genomic signaling pathways .

- Role in Synthetic Derivatives : this compound serves as a precursor for halogenated steroids. For example, 9α-chlorocortisol (3.5× cortisol activity) and 9α-fluorocortisol (10× activity) are synthesized from this compound .

Data Tables

Table 2: Physicochemical Properties

| Property | This compound | Cortisol |

|---|---|---|

| Molecular Weight | 362.46 | 362.46 |

| Melting Point (°C) | 217–219 | 220–224 |

| Solubility | Ethanol, methanol | Ethanol, water |

| GR Affinity (Kd) | >100 nM | 2–8 nM |

Activité Biologique

11-Epicortisol is a steroid hormone that serves as an isomer of cortisol, differing primarily in the configuration of the hydroxyl group at the 11th carbon position. While cortisol is a potent glucocorticoid with significant biological activity, this compound is characterized by its very low to negligible glucocorticoid activity. This article delves into the biological activity of this compound, exploring its mechanisms of action, biochemical properties, and its role in various physiological processes.

Structural Differences and Implications

The structural distinction between cortisol and this compound lies in the stereochemistry at the 11th carbon atom. Cortisol features an 11β-hydroxyl group, while this compound possesses an 11α-hydroxyl group. This subtle alteration significantly impacts their binding affinity to glucocorticoid receptors, leading to divergent biological effects:

| Compound | Hydroxyl Group Configuration | Glucocorticoid Activity |

|---|---|---|

| Cortisol | 11β | High |

| This compound | 11α | Low/Negligible |

Target of Action

The primary target of this compound is the hypothalamus and other higher brain centers. Its presence can influence the hypothalamic-pituitary-adrenal (HPA) axis, albeit with a different effect compared to cortisol.

Mode of Action

Research indicates that this compound can prevent the delayed feedback effect typically exerted by glucocorticoids. It has been shown to interact with 17α-hydroxyprogesterone , which alters glucocorticoid signaling pathways. Specifically, it competes with corticosterone for binding to macromolecular components in hypothalamic and hippocampal cytosolic preparations.

Interaction with Enzymes

This compound interacts with several enzymes and proteins due to its structural similarity to cortisol. One notable interaction is with 11β-hydroxysteroid dehydrogenase (11β-HSD) , an enzyme crucial for converting cortisone to cortisol and vice versa. This interaction plays a role in modulating local glucocorticoid concentrations in various tissues .

Cellular Effects

This compound influences cellular functions through modulation of signaling pathways and gene expression. For instance, studies have demonstrated that this compound can affect DNA and RNA synthesis in isolated human adrenocorticotropic hormone-secreting pituitary tumor cells .

Case Studies

- Antagonistic Effects on DNA Synthesis : In experimental setups where both cortisol and this compound were applied, the latter was found to antagonize cortisol's suppressive effects on DNA synthesis. This suggests a potential role for this compound in modulating cellular responses under conditions where cortisol levels are elevated .

- Impact on Glucocorticoid Signaling : A study highlighted that while cortisol amplifies glucocorticoid effects through its receptor interactions, this compound's low activity may provide a mechanism for reducing unwanted side effects associated with high glucocorticoid levels .

Q & A

Basic Research Questions

Q. How is 11-Epicortisol structurally differentiated from cortisol, and what analytical techniques are recommended for confirming its stereoisomeric configuration?

- Methodological Answer : The stereochemical inversion at the 11-position (11α-hydroxy vs. 11β-hydroxy in cortisol) defines this compound. Techniques such as nuclear magnetic resonance (NMR) spectroscopy (e.g., -NMR and -NMR) and X-ray crystallography are critical for confirming stereoisomerism. Comparative analysis of chemical shifts in NMR spectra, particularly at the 11-position, and crystallographic data can resolve structural ambiguities. Always cross-reference with systematic IUPAC nomenclature rules for steroids to ensure clarity .

Q. What in vitro assays are most effective for initially assessing the biological activity of this compound in corticosteroid receptor studies?

- Methodological Answer : Competitive binding assays using glucocorticoid receptor (GR) or mineralocorticoid receptor (MR) isoforms are foundational. Use radiolabeled cortisol or corticosterone as controls to measure displacement efficacy. Cell-based reporter assays (e.g., luciferase under GR-responsive promoters) can quantify transcriptional activity. Dose-response curves (1 nM–10 µM range) should be generated to determine EC values, with this compound’s activity compared to cortisol and 11-deoxy derivatives .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in reported efficacy of this compound across different receptor assays?

- Methodological Answer : Contradictions often arise from receptor isoform specificity or experimental conditions (e.g., cell type, co-factors). A tiered approach is recommended:

Replicate key studies under standardized conditions (e.g., HEK293 cells transfected with human GRα).

Compare binding kinetics (K, B) using surface plasmon resonance (SPR) to assess affinity differences.

Evaluate functional outcomes in primary cells (e.g., hepatocytes for gluconeogenesis modulation) to contextualize receptor activity.

Document variables such as buffer pH, temperature, and co-regulator presence to identify confounding factors .

Q. What methodological considerations are critical when establishing the structure-activity relationship (SAR) of this compound derivatives in modulating ACTH secretion?

- Methodological Answer :

- Systematic SAR Design : Synthesize derivatives with modifications at the 11-position (e.g., 11α-fluoro, 11-keto) and assess their effects on fast vs. delayed ACTH feedback using hypothalamic-pituitary-adrenal (HPA) axis models.

- In Vivo/In Vitro Correlation : Use adrenalectomized rats for in vivo ACTH suppression assays, paired with in vitro GR/MR transactivation assays.

- Data Interpretation : Apply the PICOT framework (Population: HPA axis models; Intervention: Derivative administration; Comparison: Cortisol/11-Epicortisol; Outcome: ACTH suppression; Time: Acute vs. chronic exposure) to structure hypotheses .

Q. How should researchers optimize synthetic protocols for this compound to ensure reproducibility and purity?

- Methodological Answer :

- Stepwise Synthesis : Start from cortisol via selective oxidation-reduction at C11. Use chiral catalysts (e.g., Sharpless epoxidation) to control stereochemistry.

- Characterization : Include high-resolution mass spectrometry (HRMS), HPLC purity (>98%), and chiral column validation.

- Documentation : Follow Beilstein Journal guidelines: report reaction yields, solvent systems, and spectral data in supplementary materials. Cross-validate synthetic batches using independent labs .

Q. Data Analysis & Reporting

Q. What statistical frameworks are appropriate for analyzing dose-dependent effects of this compound in receptor studies?

- Methodological Answer : Use nonlinear regression models (e.g., sigmoidal dose-response in GraphPad Prism) to calculate EC and Hill coefficients. For contradictory datasets, apply meta-analysis tools (e.g., RevMan) to aggregate results, with subgroup analysis by receptor type or assay conditions. Report confidence intervals and heterogeneity metrics (I) .

Q. How can researchers ethically address limitations when this compound’s in vitro activity fails to translate to in vivo models?

- Methodological Answer : Transparently disclose pharmacokinetic factors (e.g., plasma protein binding, metabolic clearance) in publications. Use PBPK modeling to predict tissue distribution. Propose follow-up studies with structural analogs or prodrug strategies to improve bioavailability .

Q. Tables for Reference

| Parameter | This compound | Cortisol |

|---|---|---|

| C11 Configuration | 11α-hydroxy | 11β-hydroxy |

| GR Binding Affinity (K) | 15 nM (reported range: 10–20 nM) | 5 nM (reported range: 3–7 nM) |

| ACTH Suppression (ED) | 2.5 mg/kg (acute) | 0.8 mg/kg (acute) |

| Synthetic Yield | 35–45% (chiral synthesis) | N/A (natural hormone) |

Data synthesized from receptor binding assays and synthetic studies .

Propriétés

IUPAC Name |

(8S,9S,10R,11R,13S,14S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h9,14-16,18,22,24,26H,3-8,10-11H2,1-2H3/t14-,15-,16+,18+,19-,20-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYGXADMDTFJGBT-MKIDGPAKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)CO)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2[C@@H](C[C@]4([C@H]3CC[C@@]4(C(=O)CO)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80858945 | |

| Record name | Epihydrocortisone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80858945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

566-35-8, 60103-17-5 | |

| Record name | 11-Epicortisol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000566358 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 11-alpha,17-alpha,21-Trihydroxypregn-4-ene-3,20-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060103175 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 11-Epicortisol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27390 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 11-Epicortisol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23903 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Epihydrocortisone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80858945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 11-α,17-α,21-trihydroxypregn-4-ene-3,20-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.394 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 11-EPIHYDROCORTISONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GW7CPD2E7K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.